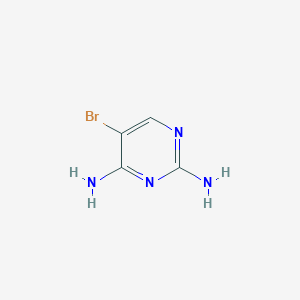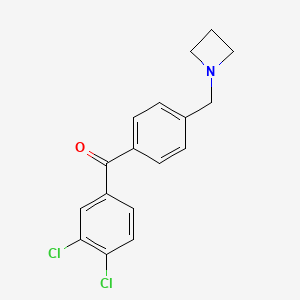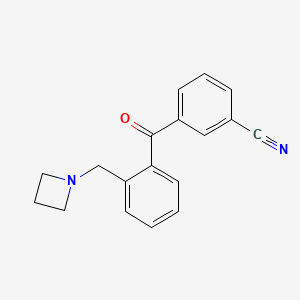
5-Bromopyrimidine-2,4-diamine
Vue d'ensemble
Description
5-Bromopyrimidine-2,4-diamine is a chemical compound with the CAS Number: 1004-01-9. It has a molecular weight of 189.01 and is typically in solid form . The IUPAC name for this compound is 5-bromo-2,4-pyrimidinediamine .
Synthesis Analysis
The synthesis of 5-Bromopyrimidine-2,4-diamine involves rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis
The InChI code for 5-Bromopyrimidine-2,4-diamine is 1S/C4H5BrN4/c5-2-1-8-4(7)9-3(2)6/h1H, (H4,6,7,8,9) . This indicates the presence of 4 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 4 nitrogen atoms in the molecule.Chemical Reactions Analysis
5-Bromopyrimidine-2,4-diamine undergoes nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide .Physical And Chemical Properties Analysis
5-Bromopyrimidine-2,4-diamine is a solid compound . It has a density of 1.956±0.06 g/cm3 .Applications De Recherche Scientifique
Pharmaceutical Research: Antiviral and Antineoplastic Properties
5-Bromopyrimidine-2,4-diamine has been found to be of interest in pharmaceutical research due to its antiviral and antineoplastic properties . Its structural analogs, like 5-bromo-2’-deoxyuridine, have shown in vivo antiviral activity by incorporating into the DNA of replicating cells, which is a promising avenue for developing new therapeutic agents.
Material Science: Synthesis of N-Heteroaryl Substituted Derivatives
In material science, this compound is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives. These derivatives are significant for creating materials with specific electronic properties, which can be used in organic electronics and photonics .
Chemical Synthesis: Palladium-Catalyzed Reactions
5-Bromopyrimidine-2,4-diamine serves as a precursor in palladium-catalyzed aerobic and ligand-free Suzuki reactions. This application is crucial for constructing complex chemical structures efficiently and is widely used in organic synthesis .
Spectroscopy: Vacuum Ultraviolet Photoabsorption
The compound’s excited states have been probed by vacuum ultraviolet photoabsorption spectroscopy. This research is essential for understanding the electronic structure of bromopyrimidines and their interactions with light, which has implications in fields like photophysics and photochemistry .
Radiosensitization: Enhancing Radiotherapy Efficacy
Due to its ability to absorb radiation effectively, 5-Bromopyrimidine-2,4-diamine is being studied as a potential radiosensitizer. Radiosensitizers are compounds that make cancer cells more susceptible to radiation therapy, thereby enhancing the treatment’s efficacy .
Computational Chemistry: Quantum Chemical Calculations
The compound is also used in computational studies involving quantum chemical calculations to predict its behavior and interactions at the molecular level. These studies are fundamental for designing new drugs and materials with desired properties .
Analytical Chemistry: Developing Analytical Standards
5-Bromopyrimidine-2,4-diamine can be used to develop analytical standards due to its well-defined properties. These standards are essential for calibrating instruments and ensuring the accuracy of analytical measurements in various research settings .
Environmental Science: Studying Halogenated Compound Effects
Research on 5-Bromopyrimidine-2,4-diamine contributes to understanding the environmental impact of halogenated compounds. These studies are vital for assessing the ecological risks associated with the release of such chemicals into the environment .
Safety and Hazards
Propriétés
IUPAC Name |
5-bromopyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHXPSAYNUCJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyrimidine-2,4-diamine | |
CAS RN |
1004-01-9 | |
| Record name | 5-bromopyrimidine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)








